molecular formula C19H24N4O2 B6581119 1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea CAS No. 88421-11-8

1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea

Cat. No.: B6581119
CAS No.: 88421-11-8
M. Wt: 340.4 g/mol
InChI Key: AMUGZAIVCLLJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea is a synthetic small molecule based on a pyridazinone heterocyclic scaffold, a structure of high interest in medicinal chemistry for the development of novel enzyme inhibitors . This compound is designed for research applications and is provided for laboratory use only. It is not intended for diagnostic or therapeutic purposes. Pyridazinone-based small molecules are recognized as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key lipid chaperone protein . FABP4 inhibitors are under investigation for their potential in therapeutic areas including cancer, atherosclerosis, diabetes, and metabolic syndrome . By targeting FABP4, these compounds may modulate inflammatory pathways and cancer cell progression, such as weakening the migration and invasion of cancer cells . The molecular structure of this compound incorporates a urea moiety, a feature common in many pharmacologically active compounds that can contribute to strong and selective binding to biological targets . Researchers can utilize this chemical probe to further explore the biology of FABP4 and its role in disease pathology. Handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18-12-11-17(15-7-3-1-4-8-15)22-23(18)14-13-20-19(25)21-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUGZAIVCLLJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670543
Record name N-Cyclohexyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88421-11-8
Record name N-Cyclohexyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research sources.

Chemical Structure and Properties

The compound has the molecular formula C19H24N4O and is characterized by the presence of a cyclohexyl group, a urea moiety, and a pyridazine derivative. Its structural features suggest possible interactions with biological targets.

The biological activity of 1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea involves its interaction with various molecular targets. It is hypothesized to inhibit specific enzymes or receptors involved in inflammatory pathways or cellular signaling processes. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by modulating cytokine release and affecting cellular signaling pathways.

Pharmacological Profile

Research indicates that this compound may act as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4), which plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, the compound could potentially increase cyclic AMP levels, leading to reduced inflammation and improved respiratory function in models of asthma or chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

  • Inflammation Models : In a study involving allergen-induced lung inflammation in mice, compounds structurally related to 1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea demonstrated significant reductions in eosinophil accumulation and pro-inflammatory cytokines such as IL-4 and IL-5 .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to the active sites of PDE4 isoforms, suggesting a potential for selective inhibition . The binding affinity was comparable to established PDE4 inhibitors such as rolipram.
  • Toxicity Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in preliminary studies .

Table 1: Comparison of Biological Activities

CompoundBiological ActivityIC50 (µM)Reference
1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]ureaPDE4 InhibitionTBD
RolipramPDE4 Inhibition0.5
LASSBio-448Anti-inflammatory0.9

Scientific Research Applications

Chemical Properties and Structure

The compound features several functional groups, including:

  • Cyclohexyl group : A saturated cyclic hydrocarbon that contributes to the compound's hydrophobic characteristics.
  • Urea moiety : Known for its role in biological systems and as a pharmacophore in drug design.
  • Pyridazin derivative : Imparts unique reactivity and biological activity.

The structural configuration enhances its binding affinity for specific biological targets, notably fatty acid binding protein 4 (FABP4), which plays a crucial role in lipid metabolism.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been investigated primarily for its inhibitory effects on FABP4. This protein is implicated in various metabolic disorders, including obesity and diabetes.

Potential Therapeutic Uses

Given its biological activity, 1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea may be developed into a lead compound for:

  • Anti-obesity medications : Targeting lipid metabolism pathways.
  • Diabetes management : Modulating fatty acid transport and metabolism.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of cyclohexane substitution and pyridazine structure. A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles:

Compound NameStructureKey Features
2-Cyclohexyl-3-oxo-6-phenyl-pyridazin-4(3H)-oneStructureSimilar biological activity as an FABP4 inhibitor.
5-Amino-3-methyl-6-oxo-pyridazinStructureExhibits anti-inflammatory properties; lacks cyclohexane substitution.
(2-Isopropyl)-pyridazine derivativesStructureVarying alkyl substitutions; different biological profiles compared to the target compound.

This table illustrates how the structural variations influence the biological activities of these compounds, emphasizing the potential of 1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea as a unique therapeutic agent.

Recent Studies

Recent research has focused on characterizing the interactions between 1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea and FABP4 through various experimental approaches:

  • In vitro assays : These studies confirmed the inhibitory effects on FABP4 activity.
  • Molecular docking simulations : Provided insights into binding affinities and interaction dynamics.
  • Pharmacological profiling : Assessed potential side effects and therapeutic windows.

Clinical Implications

The findings from these studies suggest that further development of this compound could lead to significant advancements in treating metabolic disorders. The ongoing research aims to optimize its pharmacokinetic properties and evaluate long-term safety profiles.

Comparison with Similar Compounds

Structural and Crystallographic Features

The compound shares its dihydropyridazinone core with analogs such as ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate () and methyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate (). Key differences lie in substituents and conformational flexibility:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea C₁₉H₂₃N₃O₂* ~333.41 Cyclohexyl urea, ethyl linker, phenyl group Urea group (hydrogen bonding), bulky cyclohexyl moiety, planar dihydropyridazinone
Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate C₁₉H₁₇ClN₂O₄ 372.80 Benzofuran-chloro, methyl group, ethyl ester Dihedral angle (73.33°), disordered ethyl group, C–H···O crystal interactions
Methyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate C₁₃H₁₂N₂O₃ 244.25 Methyl ester, phenyl group Ester group (polar but less H-bonding), compact structure

*Calculated based on IUPAC name.

  • Crystallographic Behavior : The ethyl ester analog () shows disorder in its ethyl group and acetate carbonyl oxygen, complicating crystallization. The target compound’s urea group could enhance crystal stability via hydrogen-bond networks, though empirical data are lacking .

Functional Group Impact on Physicochemical Properties

  • Hydrogen Bonding: The urea group in the target compound offers dual hydrogen-bond donor/acceptor sites, unlike the ester or methoxy groups in analogs. This may improve solubility in polar solvents or enhance target affinity but reduce membrane permeability .
  • Molecular Weight : The target compound’s higher molecular weight (~333 vs. 244–372 for analogs) may influence bioavailability, adhering to Lipinski’s "rule of five" thresholds.

Preparation Methods

Cyclocondensation of Phenylhydrazine with Carbonyl Derivatives

A widely adopted approach involves reacting phenylhydrazine with β-keto esters or diketones under acidic conditions. For example, 4-methyl-6-phenyl-6H-isoxazolo[3,4-d]pyridazin-7-one is synthesized by treating isoxazole precursors with phenylhydrazine and polyphosphoric acid (PPA) in ethanol at 70°C for 30 minutes, achieving a 90% yield. The PPA acts as both a catalyst and dehydrating agent, facilitating cyclization.

Key Reaction Conditions

ReactantsCatalyst/SolventTemperatureTimeYield
Isoxazole + PhenylhydrazinePPA/EtOH70°C30 min90%

Hydrolysis of Isoxazole Intermediates

Alternative routes involve hydrolyzing isoxazole derivatives to yield pyridazinones. For instance, 5-amino-3-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid is produced by refluxing isoxazole precursors with 6N NaOH in ethanol, followed by acidification with HCl. This method emphasizes the versatility of isoxazole rings as precursors for functionalized pyridazinones.

ParameterValueImpact on Yield
SolventAnhydrous THFMinimizes hydrolysis
Temperature25°CBalances reactivity/side reactions
Stoichiometry1:1.2 (Amine:Isocyanate)Ensures complete conversion

Alkylation and Functional Group Modifications

The ethyl linker between the pyridazinone and urea groups is introduced via alkylation.

Ethyl Bromide Alkylation

A standard procedure involves treating a pyridazinone precursor with ethyl bromide in the presence of potassium carbonate and dry dimethylformamide (DMF) at reflux. For example, alkylation of 5-amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid with ethyl bromide produces the ethylated derivative in 75% yield after 90 minutes.

Reductive Amination

Alternative pathways employ reductive amination using sodium cyanoborohydride to couple pyridazinone amines with carbonyl compounds. While less common for this target molecule, this method offers flexibility for structural analogs.

Alternative Synthesis Pathways

One-Pot Multi-Component Reactions

Pilot-scale studies explore combining pyridazinone formation, alkylation, and urea coupling in a single reactor. Early results show a 35% overall yield but highlight challenges in intermediate purification.

Optimization and Scalability Considerations

Catalyst Screening

PPA remains the most effective catalyst for pyridazinone cyclization, but ionic liquids like [BMIM][BF₄] show promise in reducing reaction times by 20% while maintaining yields.

Solvent Systems

Ethanol and THF are standard, but switchable solvents (e.g., CO₂-triggered polarity changes) improve product isolation. Trials with cyclopentyl methyl ether (CPME) demonstrate a 15% reduction in organic waste.

Green Chemistry Metrics

A comparative analysis reveals:

MetricTraditional MethodElectrochemical Method
Energy Consumption58 kWh/kg22 kWh/kg
E-Factor3211
PMI (Process Mass Intensity)6427

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, such as coupling cyclohexyl isocyanate with a pyridazine-derived intermediate. Critical steps include protecting-group chemistry to prevent side reactions and purification via column chromatography or recrystallization. Characterization should combine NMR (¹H/¹³C for structural confirmation), mass spectrometry (HRMS for molecular weight validation), and HPLC (purity ≥95%) . For crystalline forms, X-ray crystallography is advised to resolve stereochemical ambiguities. Solubility profiling in aqueous and organic solvents (e.g., DMSO, ethanol) is essential for downstream applications .

Basic: How do researchers address solubility and formulation challenges for in vitro studies?

Answer:
Due to poor aqueous solubility, co-solvent systems (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) are used, with concentrations validated for biocompatibility. Stability studies under physiological conditions (pH 7.4, 37°C) should employ UV-Vis spectroscopy or LC-MS to monitor degradation over 24–72 hours. Experimental designs often follow split-plot methodologies (e.g., varying pH/temperature as subplots) to identify optimal conditions .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Answer:
Design of experiments (DOE) approaches, such as response surface methodology , can model reaction parameters (e.g., temperature, catalyst loading). For example, a central composite design might reveal that yields peak at 80°C with 5 mol% Pd catalyst. Contradictions in yield data across studies often stem from impurities in starting materials; rigorous QC via HPLC-ELSD is recommended . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps for process intensification .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:
SAR studies require synthesizing analogs with modifications to the cyclohexyl, phenyl, or pyridazine moieties. In vitro bioassays (e.g., enzyme inhibition, cytotoxicity) should be paired with molecular docking to correlate activity with structural features. For example, replacing the cyclohexyl group with a morpholine ring (as in analogs) may enhance solubility but reduce target affinity. Data contradictions may arise from assay variability; use normalized IC₅₀ values across ≥3 independent replicates .

Advanced: What methodologies assess environmental impact and degradation pathways?

Answer:
Follow frameworks like the INCHEMBIOL project (), which evaluates abiotic/biotic transformations. Aerobic/anaerobic biodegradation studies in soil/water systems use LC-MS/MS to track parent compound and metabolites. Ecotoxicity testing across trophic levels (e.g., Daphnia magna, algae) employs OECD guidelines . Hydrolysis half-lives in aqueous buffers at varying pH (e.g., 4–9) identify labile functional groups .

Advanced: How to resolve discrepancies in analytical data (e.g., NMR shifts, purity claims)?

Answer:
Contradictions often arise from:

  • Polymorphism : Use DSC/TGA to confirm crystalline consistency.
  • Residual solvents : GC-MS quantifies impurities below ICH Q3C limits.
  • Stereochemical drift : Chiral HPLC or VCD spectroscopy validates enantiopurity . Cross-reference with structural analogs (e.g., ’s substituted ureas) to contextualize NMR shifts.

Advanced: What in silico tools predict pharmacokinetic properties?

Answer:
Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) estimates absorption/distribution using logP (measured via shake-flask method) and pKa (determined by potentiometry). CYP450 inhibition assays (e.g., fluorogenic substrates) screen for metabolic liabilities. Discrepancies between predicted and observed half-lives may indicate unmodeled protein binding, requiring SPR or ITC for validation .

Advanced: How to design robust stability studies for long-term storage?

Answer:
Adopt ICH Q1A guidelines with accelerated stability testing (40°C/75% RH for 6 months). Use ANOVA to analyze degradation trends across time points. For photostability, expose samples to 1.2 million lux hours and monitor via HPLC-DAD . Contradictory stability data may stem from excipient interactions in formulated products; employ compatibility screening (e.g., binary mixtures with common stabilizers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.